

An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Properties and Applications

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Compound of Interest

Compound Name: Biotin-PEG8-NHS ester

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Abstract

Biotin-PEG8-N-hydroxysuccinimidyl ester is a versatile, amine-reactive biotinylation reagent widely employed in bioconjugation, diagnostics, and drug delivery research. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and stability. Detailed experimental protocols for its application in protein labeling, cell surface modification, and affinity purification are presented, supported by structured data and workflow visualizations to facilitate its effective use in the laboratory.

Core Properties of Biotin-PEG8-NHS Ester

Biotin-PEG8-NHS ester is a heterobifunctional crosslinker composed of a biotin moiety, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a powerful tool for attaching the highly specific biotin tag to various biomolecules.

Chemical and Physical Characteristics

The fundamental properties of **Biotin-PEG8-NHS ester** are summarized in the table below. The PEG spacer not only enhances the water solubility of the molecule but also provides a flexible arm that can reduce steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.^{[1][2][3]}

Property	Value
Chemical Formula	C ₃₃ H ₅₆ N ₄ O ₁₄ S
Molecular Weight	764.9 g/mol
CAS Number	2143968-03-8
Appearance	White to off-white solid or waxy solid
Purity	Typically ≥95%

Solubility

The solubility of **Biotin-PEG8-NHS ester** is a critical factor in its application. While the NHS ester itself is not readily soluble in aqueous buffers, the presence of the PEG8 spacer significantly improves its hydrophilicity compared to non-PEGylated biotin-NHS esters.^{[1][2]} For practical use, it is typically dissolved in an organic solvent before being added to the aqueous reaction mixture.

Solvent	Solubility
Dimethyl sulfoxide (DMSO)	Soluble
Dimethylformamide (DMF)	Soluble
Aqueous Buffers (e.g., PBS)	Sparingly soluble; the PEG spacer enhances solubility in aqueous media. ^[1]

Note: For most applications, a stock solution is prepared in DMSO or DMF and then added to the aqueous reaction buffer at a final concentration where the organic solvent does not exceed 10% of the total volume.^[4]

Reactivity and Stability

The reactivity of **Biotin-PEG8-NHS ester** is conferred by the NHS ester group, which reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine residues and the N-terminus) to form stable amide bonds.^{[1][3]} This reaction is most efficient at a pH range of 7 to 9.^{[4][5]}

It is crucial to consider the stability of the NHS ester, as it is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, the reagent should be stored under desiccated conditions and solutions should be prepared fresh before use.^[4]

pH	Half-life of NHS Ester Hydrolysis (General)
7.0	Several hours
8.0	~1 hour
9.0	Minutes

This data represents the general stability of NHS esters and may vary for the specific **Biotin-PEG8-NHS ester** compound.

The well-established high-affinity interaction between biotin and streptavidin or avidin is the cornerstone of biotin-based applications. The dissociation constant (Kd) for this interaction is in the femtomolar range, making it one of the strongest known non-covalent biological interactions.^[6]

Interaction	Dissociation Constant (Kd)
Biotin-Streptavidin	~10 ⁻¹⁴ - 10 ⁻¹⁵ M

Key Applications and Methodologies

Biotin-PEG8-NHS ester is utilized in a wide array of applications, including:

- **Protein and Antibody Labeling:** For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.
- **Cell Surface Biotinylation:** To label and subsequently isolate or identify cell surface proteins.
- **Affinity Purification:** Immobilization of biotinylated molecules on streptavidin-coated supports for pull-down assays and purification of interacting partners.^{[7][8][9]}
- **Drug Delivery Systems:** As a targeting moiety in drug-conjugates.

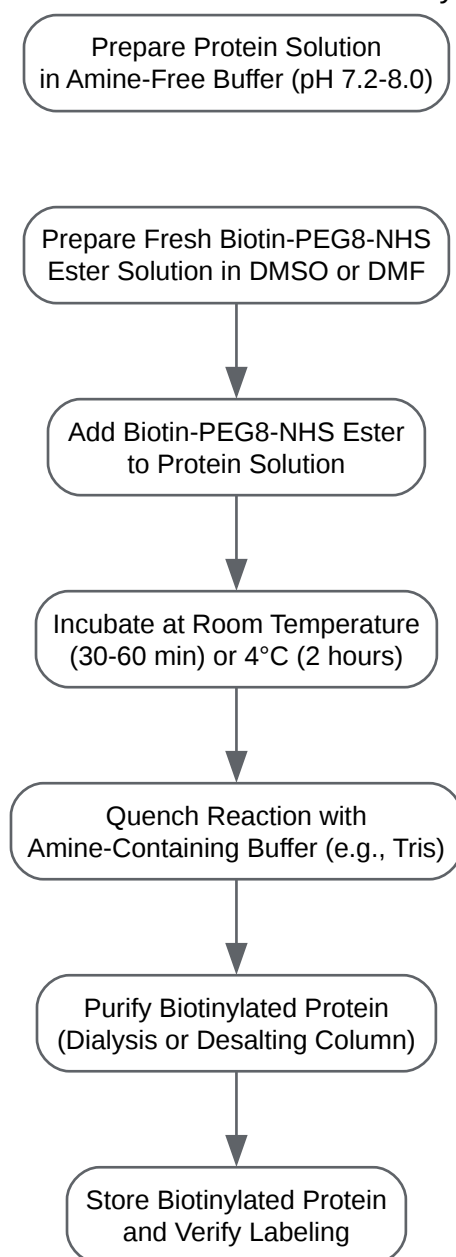
- PROTACs: Used as a linker in the synthesis of proteolysis-targeting chimeras.

Visualizing the Biotinylation Reaction and Workflow

The following diagrams illustrate the chemical reaction of **Biotin-PEG8-NHS ester** with a primary amine and a general workflow for a protein biotinylation experiment.

Caption: Reaction of **Biotin-PEG8-NHS ester** with a primary amine.

General Workflow for Protein Biotinylation



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Caption: A typical experimental workflow for protein biotinylation.

Experimental Protocols

This protocol is a general guideline for the biotinylation of a protein, such as an antibody, in solution.

Materials:

- Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
- **Biotin-PEG8-NHS ester**
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification equipment (e.g., dialysis cassette, desalting column)

Procedure:

- Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
- Prepare Biotin Reagent: Immediately before use, dissolve **Biotin-PEG8-NHS ester** in DMSO or DMF to a concentration of 10 mM (approximately 7.65 mg/mL).^[4]
- Reaction: Add a 20-fold molar excess of the **Biotin-PEG8-NHS ester** solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.^[4]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.^[4]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

- Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
- Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein. The degree of biotinylation can be quantified using a HABA assay.^[4]

This protocol is designed for labeling proteins on the surface of living cells in suspension.

Materials:

- Cell suspension (e.g., 1×10^7 cells/mL in ice-cold PBS, pH 8.0)
- **Biotin-PEG8-NHS ester**
- Anhydrous DMSO
- Quenching buffer (e.g., 100 mM glycine in PBS)

Procedure:

- Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.
- Prepare Biotin Reagent: Prepare a 10 mM stock solution of **Biotin-PEG8-NHS ester** in DMSO.
- Labeling: Add the biotin reagent to the cell suspension to a final concentration of 1 mM.
- Incubation: Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.
- Quenching: Pellet the cells by centrifugation and wash once with quenching buffer to stop the reaction.
- Final Washes: Wash the cells three times with ice-cold PBS to remove any unreacted reagent and quenching buffer.
- Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as a pull-down assay.

This protocol describes the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.

Caption: Workflow for a pull-down assay using biotinylated protein.

Materials:

- Biotinylated protein ("bait")
- Streptavidin-coated magnetic or agarose beads
- Cell lysate containing potential interacting proteins ("prey")
- Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

- **Bead Preparation:** Wash the streptavidin beads with binding/wash buffer according to the manufacturer's protocol.[\[7\]](#)
- **Immobilization:** Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.[\[8\]](#)
- **Washing:** Pellet the beads and wash several times with binding/wash buffer to remove any unbound bait protein.
- **Capture:** Add the cell lysate to the beads and incubate for 1-4 hours at 4°C with gentle rotation to allow the bait to capture the prey proteins.[\[10\]](#)
- **Washing:** Pellet the beads and wash extensively with binding/wash buffer to remove non-specifically bound proteins.[\[9\]](#)[\[10\]](#)
- **Elution:** Elute the captured proteins from the beads using elution buffer. For analysis by SDS-PAGE, boiling in sample buffer is common.

- Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.

Conclusion

Biotin-PEG8-NHS ester is a highly effective and versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester provides efficient and stable conjugation to primary amines. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this valuable tool into their experimental workflows for a wide range of applications in life sciences and drug development.

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